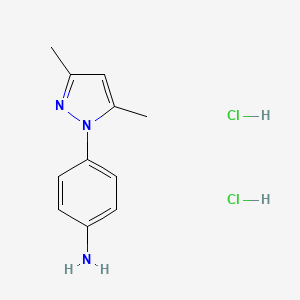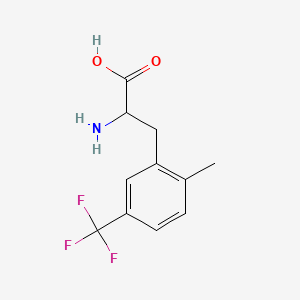
2-Methyl-5-(trifluoromethyl)-DL-phenylalanine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Use in Misaminoacylation of tRNA
Research conducted by Baldini et al. (1988) explored the mischarging of Escherichia coli tRNAPhe with a photoactivatable analogue of phenylalanine, which is closely related to 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine. This study highlights the application of such compounds in the study of tRNA aminoacylation and protein synthesis mechanisms (Baldini et al., 1988).
2. Role in Amino Acid Biosynthesis and Metabolism
The biochemical pathways involving phenylalanine and its derivatives have been the focus of various studies. For instance, Sjoerdsma et al. (1960) investigated the inhibition of aromatic amino acid decarboxylation, which is integral to the metabolism of compounds like this compound (Sjoerdsma et al., 1960).
3. Applications in Polymer Science
Research by Pang and Chu (2010) on the synthesis and biodegradation of amino acid-based poly(ester amide)s, where phenylalanine derivatives are used, demonstrates the compound's relevance in the development of biodegradable materials (Pang & Chu, 2010).
4. Enzymatic Studies and Biotechnological Applications
MacDonald and D'Cunha (2007) discussed the role of phenylalanine ammonia lyase in various clinical and industrial applications. This enzyme, which interacts with phenylalanine and its analogues, has significant implications in the production of L-phenylalanine and treatment for phenylketonuria (MacDonald & D'Cunha, 2007).
Mecanismo De Acción
Target of Action
A compound with a similar structure, 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide, has been reported to interact with the ephrin type-a receptor 7 in humans .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Based on the reported interaction of a similar compound with the ephrin type-a receptor 7, it is possible that this compound could influence cellular signaling pathways .
Safety and Hazards
The safety and hazards associated with “2-Methyl-5-(trifluoromethyl)-DL-phenylalanine” would depend on its specific structure and use. General safety measures for handling similar compounds include avoiding breathing dust, wearing personal protective equipment, and avoiding contact with skin and eyes .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Methyl-5-(trifluoromethyl)-DL-phenylalanine plays a significant role in biochemical reactions, primarily due to its ability to mimic natural amino acids while introducing a trifluoromethyl group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be incorporated into proteins during synthesis, allowing researchers to study protein folding, stability, and interactions. The trifluoromethyl group can also influence the hydrophobicity and electronic properties of the protein, affecting its function and interactions with other biomolecules .
Cellular Effects
The effects of this compound on cells are multifaceted. It can be incorporated into cellular proteins, potentially altering their function and stability. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into proteins can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The trifluoromethyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in protein function and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition, disruption of metabolic pathways, and toxicity. Threshold effects have been observed, where a certain dosage level results in a marked change in the compound’s impact on cellular and physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aminoacyl-tRNA synthetases, which incorporate it into proteins during translation. The trifluoromethyl group can also affect the metabolic flux and levels of metabolites, influencing cellular energy production and biosynthesis. Additionally, the compound can interact with cofactors and other enzymes, modulating their activity and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The trifluoromethyl group can influence the compound’s solubility and membrane permeability, affecting its distribution and transport within the cell .
Propiedades
IUPAC Name |
2-amino-3-[2-methyl-5-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-6-2-3-8(11(12,13)14)4-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIIXNIENIPXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


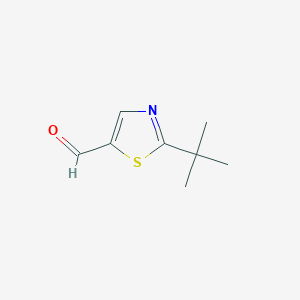

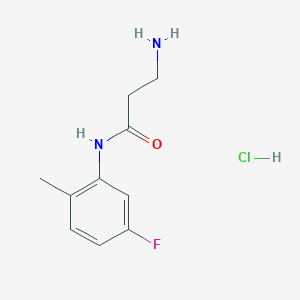
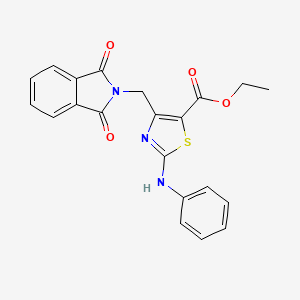
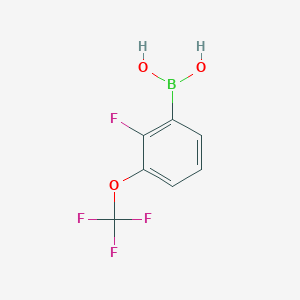
![1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine](/img/structure/B1439596.png)
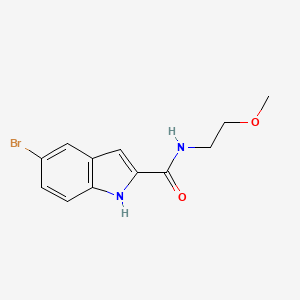
methyl}phenol hydrochloride](/img/structure/B1439602.png)
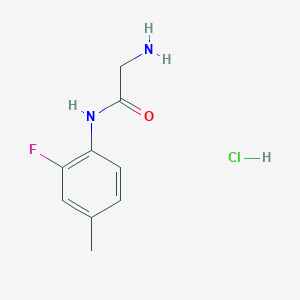


![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride](/img/structure/B1439610.png)
